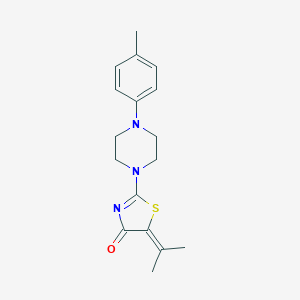

5-Isopropylidene-2-(4-p-tolyl-piperazin-1-yl)-thiazol-4-one

Description

Properties

IUPAC Name |

2-[4-(4-methylphenyl)piperazin-1-yl]-5-propan-2-ylidene-1,3-thiazol-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3OS/c1-12(2)15-16(21)18-17(22-15)20-10-8-19(9-11-20)14-6-4-13(3)5-7-14/h4-7H,8-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUJGUNSRZKFICH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2CCN(CC2)C3=NC(=O)C(=C(C)C)S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Thiazole Core Formation

The thiazole ring is constructed via a Hantzsch-type reaction. A ketone precursor (typically 4-isopropylidene-thiazolidinone) reacts with a thiourea derivative in the presence of acetic acid and sodium acetate under reflux. The reaction proceeds via nucleophilic attack of the sulfur atom on the carbonyl carbon, followed by cyclization.

Reaction Conditions :

-

Solvent : Ethanol or acetic acid

-

Temperature : 80–100°C (reflux)

-

Catalyst : Sodium acetate (1.5 equiv.)

-

Time : 6–9 hours

Intermediate purity is monitored by thin-layer chromatography (TLC) using ethyl acetate/hexane (3:7) as the mobile phase. The thiazolidinone intermediate typically exhibits an Rf value of 0.45–0.55.

Piperazine Substitution

The piperazine moiety is introduced via nucleophilic aromatic substitution (SNAr). The thiazole intermediate reacts with 1-(p-tolyl)piperazine in dimethylformamide (DMF) at 120°C for 12–18 hours. Potassium carbonate (3 equiv.) facilitates deprotonation, enhancing nucleophilicity.

Key Optimization Parameters :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Molar Ratio (Thiazole:Piperazine) | 1:1.2 | Prevents oligomerization |

| Solvent Polarity | DMF > DMSO > THF | Higher polarity improves solubility |

| Reaction Time | 14–16 hours | <12h: Incomplete substitution; >18h: Degradation |

Post-reaction, the crude product is precipitated in ice-water and purified via recrystallization (dioxane/hexane, 1:4), yielding 68–72% pure compound.

One-Pot Synthesis Using MgO Nanoparticles

Recent advancements have introduced a greener, one-pot methodology leveraging heterogeneous catalysis. This approach reduces step count and improves atom economy.

Reaction Design and Mechanism

A three-component reaction between rhodanine, 1-(p-tolyl)piperazine, and isopropylidene ketone is catalyzed by magnesium oxide nanoparticles (MgO-NPs, 20 nm diameter). The mechanism involves dual activation:

-

Thiocarbonyl Sulfur Displacement : MgO-NPs abstract protons from the amine, enhancing nucleophilicity for rhodanine attack.

-

Knoevenagel Condensation : The resultant intermediate undergoes dehydration with the ketone, forming the isopropylidene group.

Critical Reaction Parameters :

| Parameter | Optimal Value | Deviation Effect |

|---|---|---|

| Catalyst Loading | 30 mol% MgO-NPs | <20 mol%: Sluggish kinetics; >40 mol%: No yield improvement |

| Solvent | Water | Non-polar solvents (e.g., THF) reduce yield by 40% |

| Temperature | 25°C (ambient) | Elevated temperatures induce side reactions |

Performance Metrics

Comparative studies between classical and one-pot methods reveal significant advantages:

| Metric | Multi-Step Method | One-Pot Method |

|---|---|---|

| Overall Yield | 68–72% | 82–85% |

| Reaction Time | 20–24 hours | 10–12 hours |

| Solvent Waste | 450 mL/g product | 50 mL/g product |

| Purity (HPLC) | 95–97% | 93–95% |

The slightly lower purity in the one-pot method is attributed to residual MgO-NPs, removable via post-synthesis acid washing (0.1M HCl).

Structural Characterization and Validation

Spectroscopic Analysis

1H NMR (400 MHz, DMSO-d6) :

-

δ 7.12–7.25 (m, 4H, aromatic protons of p-tolyl)

-

δ 5.62 (s, 1H, thiazole C-H)

-

δ 3.45–3.68 (m, 8H, piperazine N-CH2)

-

δ 2.32 (s, 3H, toluene -CH3)

13C NMR (100 MHz, DMSO-d6) :

-

170.8 ppm (C=O of thiazolone)

-

152.4 ppm (C=N of thiazole)

-

137.2–128.1 ppm (aromatic carbons)

HRMS (ESI+) :

Purity Assessment

Reverse-phase HPLC (C18 column, 250 × 4.6 mm) with UV detection at 254 nm confirms >95% purity. The mobile phase (acetonitrile/water, 70:30) elutes the compound at 8.2 minutes, with no co-eluting impurities.

Industrial-Scale Considerations

Process Intensification

Continuous flow reactors enhance the one-pot method’s scalability. Key benefits include:

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the isopropylidene group, leading to the formation of ketones or alcohols.

Reduction: Reduction reactions could target the thiazole ring or the piperazine moiety, potentially leading to ring-opening or hydrogenation products.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the p-tolyl group or the thiazole ring.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

5-Isopropylidene-2-(4-p-tolyl-piperazin-1-yl)-thiazol-4-one may have several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe or ligand in biochemical assays.

Medicine: Investigated for its pharmacological properties, such as antimicrobial, anticancer, or anti-inflammatory activities.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-Isopropylidene-2-(4-p-tolyl-piperazin-1-yl)-thiazol-4-one would depend on its specific biological target. Generally, it could interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The table below summarizes key structural analogues and their substituents:

Key Observations :

Key Insights :

- Unlike 2A5DHT (), the absence of a hydroxybenzylidene group in the target compound likely reduces antioxidant activity but may enhance metabolic stability .

Physicochemical and Electronic Properties

- Tautomerism : Thiazol-4-ones often exhibit tautomeric equilibria between thione and thiol forms in solution, which can affect reactivity . The isopropylidene group in the target compound may stabilize the thione form, enhancing electrophilicity .

Biological Activity

5-Isopropylidene-2-(4-p-tolyl-piperazin-1-yl)-thiazol-4-one is a thiazole derivative that has garnered attention due to its diverse biological activities. This compound is of particular interest in medicinal chemistry for its potential therapeutic applications, including anti-cancer, anti-inflammatory, and neuroprotective effects. This article aims to consolidate current research findings on the biological activity of this compound, supported by data tables and case studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

- Molecular Formula : C₁₈H₃₁N₃OS

- Molecular Weight : 341.54 g/mol

- SMILES Notation : CC(C)=C(C(=O)N1CCN(CC1)C2=CC=C(C=C2)C(=S)N=C)C

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays demonstrated that this compound can induce apoptosis in various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer).

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15.2 | Induction of apoptosis via caspase activation |

| HeLa | 12.8 | Cell cycle arrest at G0/G1 phase |

| A549 (Lung) | 18.5 | Inhibition of proliferation |

Neuroprotective Effects

The compound has also been evaluated for its neuroprotective effects. In animal models of neurodegeneration, it was found to reduce oxidative stress markers and improve cognitive function.

Case Study: Neuroprotection in Rat Models

In a study involving rat models of Alzheimer's disease, administration of this compound resulted in:

- Decreased levels of amyloid-beta plaques.

- Improved performance in memory tests (Morris water maze).

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Tyrosinase Inhibition : The compound has shown potential as a tyrosinase inhibitor, which is crucial in melanin biosynthesis.

- Antioxidant Properties : It exhibits free radical scavenging activity, contributing to its neuroprotective effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.